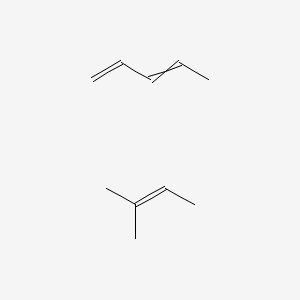
2-Methylbut-2-ene;penta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylbut-2-ene and penta-1,3-diene are organic compounds with distinct structures and properties. Penta-1,3-diene, on the other hand, is a conjugated diene with the molecular formula C5H8 . These compounds are of interest due to their unique chemical behaviors and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
2-Methylbut-2-ene can be synthesized through the dehydration of 2-methylbutan-2-ol using acid catalysts such as phosphoric acid . The reaction involves heating the alcohol in the presence of the acid, leading to the elimination of water and formation of the alkene.
Penta-1,3-diene can be prepared through the dehydrogenation of pentane or by the catalytic cracking of hydrocarbons . The process typically involves high temperatures and the use of catalysts such as chromium oxide or cadmium oxide .
Industrial Production Methods
Industrial production of 2-Methylbut-2-ene often involves deep catalytic cracking (DCC) of vacuum gas oil, which produces a higher yield of branched olefins . Penta-1,3-diene is produced through similar catalytic processes, often involving the use of specific catalysts to control the selectivity of the reaction .
化学反应分析
Types of Reactions
2-Methylbut-2-ene and penta-1,3-diene undergo various chemical reactions, including:
Oxidation: Both compounds can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of these compounds leads to the formation of saturated hydrocarbons.
Substitution: Electrophilic addition reactions, such as the addition of hydrogen halides, are common for these compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of metal catalysts like palladium or platinum.
Substitution: Hydrogen halides (HCl, HBr) under controlled temperatures.
Major Products
Oxidation: 2-Methylbutan-2-ol, 2-methylbutanone, and 2-methylbutanoic acid.
Reduction: 2-Methylbutane and pentane.
Substitution: 2-Bromo-2-methylbutane and 3-bromopentane.
科学研究应用
2-Methylbut-2-ene and penta-1,3-diene have various applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and polymerization reactions.
Biology: Studied for their potential biological activities and interactions with enzymes.
Medicine: Investigated for their potential therapeutic properties and as building blocks for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action for these compounds involves their interaction with molecular targets through electrophilic addition and radical reactions. For example, in the electrophilic addition of hydrogen halides to penta-1,3-diene, the reaction proceeds through the formation of a resonance-stabilized carbocation intermediate . This intermediate can then undergo further reactions to form the final product.
相似化合物的比较
2-Methylbut-2-ene and penta-1,3-diene can be compared with other similar compounds such as:
Isoprene (2-Methylbuta-1,3-diene): Similar in structure to penta-1,3-diene but with a methyl group at the second carbon.
Butadiene (1,3-Butadiene): A simpler conjugated diene with four carbon atoms.
2-Methylbutane: The saturated counterpart of 2-Methylbut-2-ene.
These compounds share similar reactivity patterns but differ in their specific applications and properties. For instance, isoprene is a key monomer in the production of synthetic rubber, while butadiene is used in the manufacture of plastics and elastomers .
属性
CAS 编号 |
79586-89-3 |
|---|---|
分子式 |
C10H18 |
分子量 |
138.25 g/mol |
IUPAC 名称 |
2-methylbut-2-ene;penta-1,3-diene |
InChI |
InChI=1S/C5H10.C5H8/c1-4-5(2)3;1-3-5-4-2/h4H,1-3H3;3-5H,1H2,2H3 |
InChI 键 |
KLAJKQCMOYCTDK-UHFFFAOYSA-N |
规范 SMILES |
CC=CC=C.CC=C(C)C |
相关CAS编号 |
26813-14-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


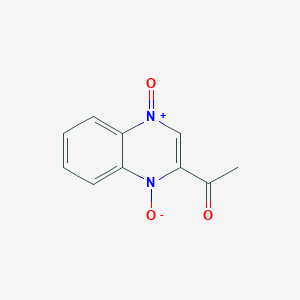

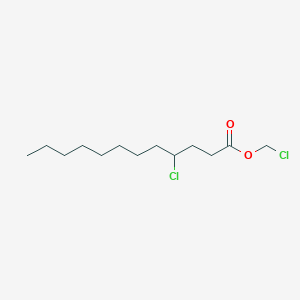
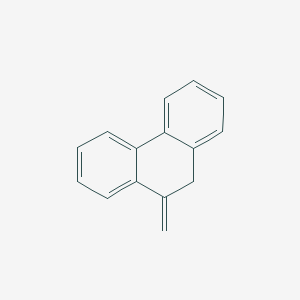
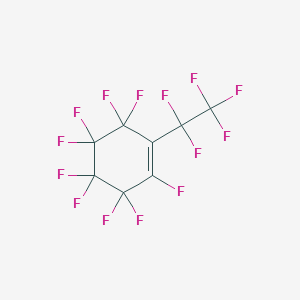
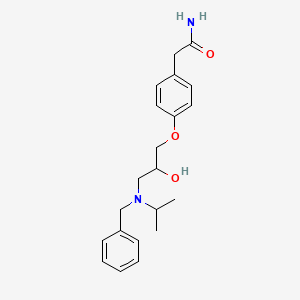
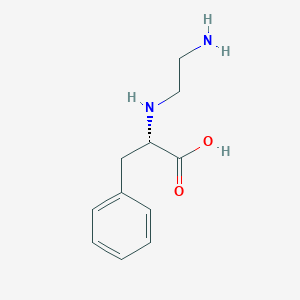
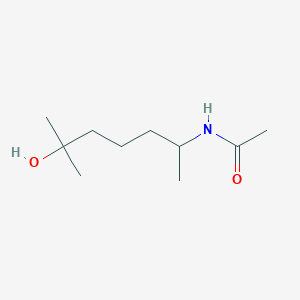
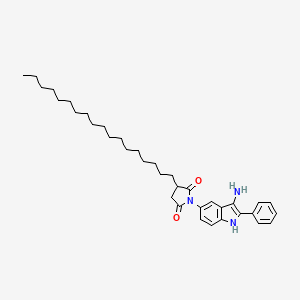
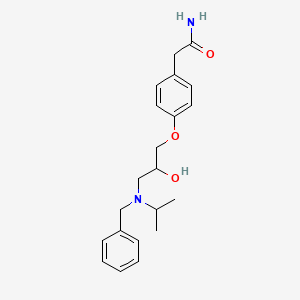
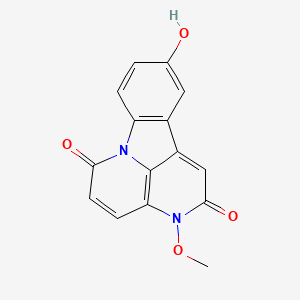
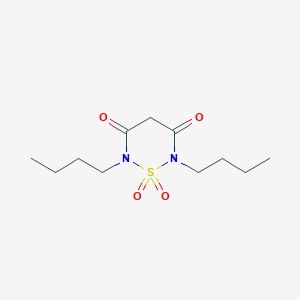
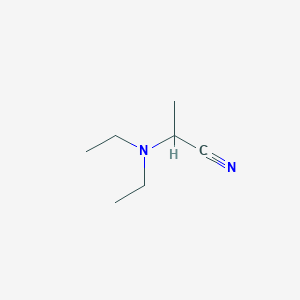
![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol](/img/structure/B14428821.png)
